1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol
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Overview
Description
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound that features a cyclobutane ring attached to a pyrazole moiety through an ethyl linker. The presence of an amino group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions, where the pyrazole is treated with an appropriate alkyl halide under basic conditions.
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through cycloaddition reactions or by using cyclobutane derivatives as starting materials.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function . The amino group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol can be compared with other similar compounds, such as:
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclopentan-1-ol: This compound has a cyclopentane ring instead of a cyclobutane ring, which may affect its reactivity and binding properties.
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclohexan-1-ol: The presence of a cyclohexane ring can lead to different steric and electronic effects compared to the cyclobutane derivative.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[2-(3-aminopyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C9H15N3O/c10-8-2-6-12(11-8)7-5-9(13)3-1-4-9/h2,6,13H,1,3-5,7H2,(H2,10,11) |
InChI Key |
TXKQQHPERULEMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCN2C=CC(=N2)N)O |
Origin of Product |
United States |
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